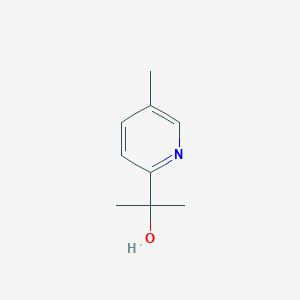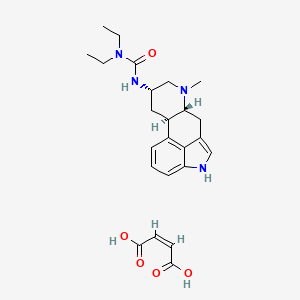
dibutyloctyl malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dibutyloctyl malate is a chemical compound with a complex structure, often used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyloctyl malate involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process ensures the consistent production of high-purity this compound for various applications.
化学反応の分析
Types of Reactions
dibutyloctyl malate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions may involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxides, while reduction may yield various reduced forms of the compound .
科学的研究の応用
dibutyloctyl malate has a wide range of scientific research applications. It is used in:
作用機序
The mechanism of action of dibutyloctyl malate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
類似化合物との比較
Similar Compounds
Similar compounds to dibutyloctyl malate include other hydroxy-oxobutanoate derivatives and related organic compounds .
Uniqueness
What sets this compound apart is its unique structure and specific properties, which make it suitable for a wide range of applications in different fields .
特性
CAS番号 |
399551-19-0 |
|---|---|
分子式 |
C20H37O5- |
分子量 |
357.5 g/mol |
IUPAC名 |
4-(5-butyldodecan-5-yloxy)-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H38O5/c1-4-7-10-11-12-15-20(13-8-5-2,14-9-6-3)25-19(24)17(21)16-18(22)23/h17,21H,4-16H2,1-3H3,(H,22,23)/p-1 |
InChIキー |
HCLVXVIAGDXHTL-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |
正規SMILES |
CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/new.no-structure.jpg)



![1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid](/img/structure/B1629230.png)

![7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B1629233.png)







